2-Chloro-2'-fluorobiphenyl-4-ol

Description

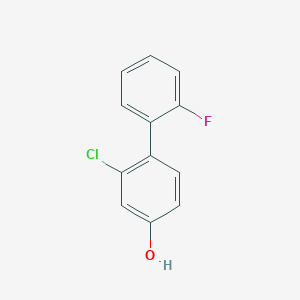

2-Chloro-2'-fluorobiphenyl-4-ol (C₁₂H₈ClFO) is a biphenyl derivative featuring a hydroxyl group at the para position of one benzene ring, a chlorine atom at the ortho position of the same ring, and a fluorine atom at the ortho position of the adjacent ring.

Properties

Molecular Formula |

C12H8ClFO |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

3-chloro-4-(2-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7,15H |

InChI Key |

PBVYKAPHMRIDMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2'-Chloro-2-fluoro-4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1262008-90-1)

- Structure : Features a methyl group at the 4'-position and a carboxylic acid at the 4-position of the biphenyl scaffold. The chlorine and fluorine substituents are at the 2' and 2 positions, respectively.

- Key Differences : The absence of a hydroxyl group and presence of a carboxylic acid significantly alter polarity and acidity. The methyl group enhances lipophilicity compared to the hydroxyl group in the target compound.

- Molecular Weight : 264.68 g/mol (lower than the target compound due to the lack of a hydroxyl group) .

4-Chloro-2-fluorophenylboronic Acid

- Structure : A single benzene ring with chlorine at the 4-position and fluorine at the 2-position, coupled with a boronic acid group.

- The monoaromatic system lacks the conjugation effects of a biphenyl scaffold .

4-Chloro-2-fluoronitrobenzene

- Structure : Nitro group at the para position, chlorine at 4, and fluorine at 2 on a single benzene ring.

- Key Differences : The nitro group is a strong electron-withdrawing group, contrasting with the hydroxyl group’s electron-donating nature. This affects reactivity in substitution reactions and redox stability .

Physicochemical Properties

A comparison of key properties inferred from analogous compounds:

| Property | 2-Chloro-2'-fluorobiphenyl-4-ol | 2'-Chloro-2-fluoro-4'-methylbiphenyl-4-carboxylic acid | 4-Chloro-2-fluorophenylboronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~264–280 (estimated) | 264.68 | 193.68 |

| Solubility | Moderate in polar solvents (due to –OH) | Low (carboxylic acid increases polarity but methyl reduces solubility) | High in polar aprotic solvents (boronic acid) |

| Reactivity | Susceptible to electrophilic substitution at hydroxyl-adjacent positions | Carboxylic acid participates in condensation reactions | Boronic acid enables cross-coupling |

| Applications | Pharmaceutical intermediate | Agrochemical synthesis | Polymer and materials chemistry |

Sources :

Regulatory and Environmental Considerations

- Deuterated Chlorobiphenyls (e.g., 4-Chlorobiphenyl-2',3',4',5',6'-d5): Classified as a "First Class Specific Chemical Substance" under Japanese regulations, indicating environmental persistence and toxicity. This highlights the need to assess the ecological impact of chloro-fluoro biphenyl derivatives like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.